An In-depth Technical Guide to 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
An In-depth Technical Guide to 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Compound Identification and Properties
5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine is a substituted pyridine derivative. Its core structure features a pyridine ring iodinated at the 5-position and substituted with a pyrrolidine ring at the 2-position.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁IN₂ | [2] |
| Molecular Weight | 274.10 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 104-109 °C | |
| Purity | ≥97% | [3] |
| SMILES | Ic1ccc(nc1)N2CCCC2 | |
| InChI | 1S/C9H11IN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| InChIKey | PAGIQNSDEQQUIO-UHFFFAOYSA-N |
Spectroscopic Data
Characterization of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine typically involves standard spectroscopic techniques. While raw spectral data is not publicly available, suppliers of this compound can provide detailed analytical data including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
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High-Performance Liquid Chromatography (HPLC)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Ultra-Performance Liquid Chromatography (UPLC) [1]
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
A potential synthetic pathway is outlined below. This workflow is a generalized representation and would require optimization for specific reaction conditions, such as temperature, reaction time, and purification methods.
Caption: Proposed general synthesis workflow for 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine.
General Experimental Protocol (Hypothetical)
This protocol is illustrative and based on general procedures for similar chemical transformations.
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)-5-bromopyridine
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To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
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Heat the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-(pyrrolidin-1-yl)-5-bromopyridine.
Step 2: Iodination of 2-(Pyrrolidin-1-yl)-5-bromopyridine (Halogen Exchange)
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In a sealed tube, dissolve 2-(pyrrolidin-1-yl)-5-bromopyridine (1.0 eq) in a suitable solvent like 1,4-dioxane.
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Add sodium iodide (NaI) (3.0 eq), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1 eq), and a ligand like N,N'-dimethylethylenediamine (DMEDA) (0.2 eq).
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Heat the mixture to 110-130 °C for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the mixture, dilute with water, and extract with an organic solvent.
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Wash the organic layer, dry, and concentrate.
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Purify the final product by column chromatography or recrystallization to obtain 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine.
Applications in Drug Development and Medicinal Chemistry
The 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine scaffold incorporates two key pharmacophores: the pyridine ring and the pyrrolidine moiety. Both are prevalent in numerous FDA-approved drugs and biologically active compounds.[4][5][6]
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The Pyridine Ring: This versatile azaheterocycle can act as a hydrogen bond acceptor and its electronic properties can be fine-tuned through substitution. It is a common feature in drugs with a wide range of therapeutic applications, including anticancer, antiviral, and CNS-acting agents.[4]
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The Pyrrolidine Ring: This saturated heterocycle provides a three-dimensional structural element, which can be crucial for optimizing interactions with biological targets. The pyrrolidine scaffold is found in drugs targeting central nervous system diseases, cancer, and inflammatory conditions.[5][6]
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The Iodo Group: The iodine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional molecular complexity. It can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets.
Potential Biological Targets and Signaling Pathways
While the specific biological targets of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine are not yet reported, structurally related compounds have shown activity against various enzymes and receptors. For instance, substituted cyanopyrrolidines are known inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment.[7] Additionally, certain pyridine derivatives have shown high affinity for sigma receptors (σRs), which are implicated in neurological disorders and pain.[8]
The diagram below illustrates the general mechanism of DPP-IV inhibition, a potential area of investigation for compounds with a similar scaffold.
Caption: Simplified signaling pathway of DPP-IV inhibition.
Safety and Handling
Based on available safety data, 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine should be handled with care in a laboratory setting.
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Hazard Codes: Xi (Irritant), Xn (Harmful)[2]
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Risk Statements: R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[2]
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Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[2]
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine is a chemical building block with significant potential for the development of novel therapeutic agents. Its combination of a functionalized pyridine ring and a pyrrolidine moiety makes it an attractive scaffold for targeting a variety of biological systems. Further research into its synthesis, biological activity, and mechanism of action is warranted to fully explore its potential in drug discovery and development.
References
- 1. 494771-62-9|5-Iodo-2-(pyrrolidin-1-yl)pyridine|BLD Pharm [bldpharm.com]
- 2. 5-IODO-2-PYRROLIDIN-1YLPYRIDINE CAS#: 494771-62-9 [amp.chemicalbook.com]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
